

# Application Notes and Protocols for Artilide (Nimesulide) Stability Testing

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## Compound of Interest

Compound Name: Artilide

Cat. No.: B161096

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following stability testing protocol is developed based on the publicly available information for **Artilide**, a non-steroidal anti-inflammatory drug (NSAID) whose active pharmaceutical ingredient is Nimesulide. It is crucial to note that another compound, **Artilide** Fumarate, also exists. The stability profile of these two compounds will differ. This protocol is intended for Nimesulide. Users must confirm the exact identity of their "**Artilide**" substance before implementing any stability testing.

## Introduction

**Artilide** is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] This mechanism of action reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The stability of a pharmaceutical product like **Artilide** is a critical quality attribute that ensures its safety, efficacy, and shelf-life.[3][4] This document provides a comprehensive protocol for the stability testing of **Artilide** (Nimesulide) based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[5]

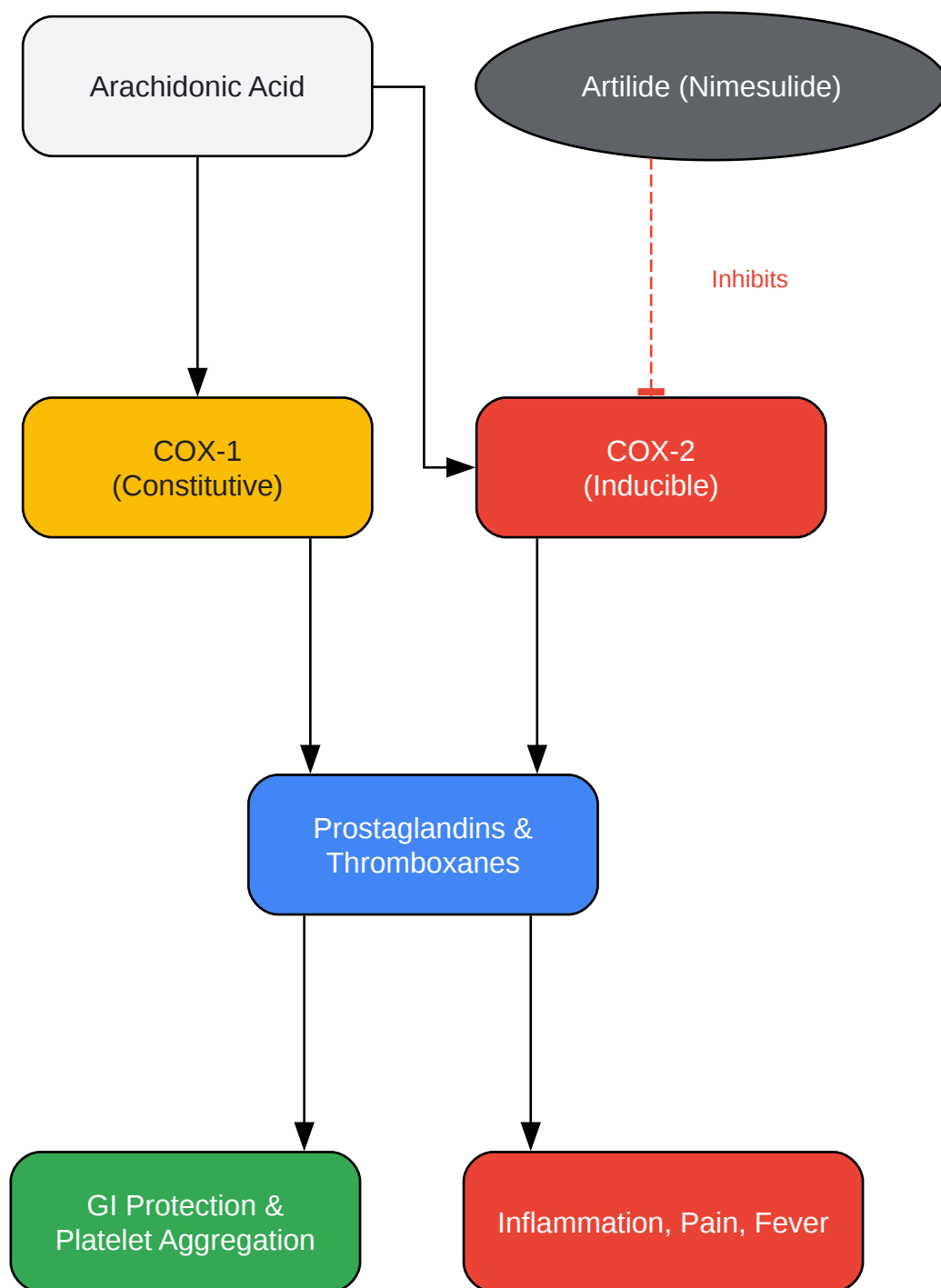
Chemical Structure of Nimesulide:

N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide

Molecular Formula: C<sub>13</sub>H<sub>12</sub>N<sub>2</sub>O<sub>5</sub>S[6]

## Signaling Pathway of Artilide (Nimesulide)

The primary mechanism of action of **Artilide** (Nimesulide) involves the inhibition of the COX-2 enzyme in the arachidonic acid pathway.



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**Caption:** Mechanism of action of **Artilide** (Nimesulide).

## Experimental Protocols

This section outlines the detailed methodologies for conducting stability studies on **Artilide**.

## Materials and Equipment

- Active Pharmaceutical Ingredient (API): **Artilide** (Nimesulide)
- Finished Product: e.g., **Artilide** 100mg tablets[7]
- Stability Chambers: Calibrated to maintain specific temperature and humidity conditions.
- Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, Dissolution Tester, Friability Tester, Hardness Tester, Karl Fischer Titrator.
- Reagents and Solvents: HPLC grade acetonitrile, methanol, water; analytical grade buffers and other reagents.
- Container Closure System: The proposed marketing packaging for the finished product.[8][9]

## Analytical Methodology

A validated stability-indicating HPLC method is crucial for the assay and impurity profiling of **Artilide**. The method must be able to separate the active ingredient from its degradation products and any excipients.

Example HPLC Method Parameters (to be validated):

Parameter	Specification
Column	C18, 4.6 mm x 250 mm, 5 $\mu$ m
Mobile Phase	Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 230 nm
Injection Volume	20 $\mu$ L
Column Temperature	30 $^{\circ}$ C

## Stability Study Design

The stability study protocol should be designed to assess the physical, chemical, and microbiological characteristics of the drug product over time.[\[10\]](#)[\[11\]](#)

A minimum of three primary batches of the finished drug product should be placed on stability.[\[8\]](#)[\[11\]](#)

The storage conditions are based on the intended climatic zones for marketing.[\[5\]](#)

Study Type	Storage Condition	Testing Frequency (Months)
Long-term	25 $^{\circ}$ C $\pm$ 2 $^{\circ}$ C / 60% RH $\pm$ 5% RH or 30 $^{\circ}$ C $\pm$ 2 $^{\circ}$ C / 65% RH $\pm$ 5% RH	0, 3, 6, 9, 12, 18, 24, 36
Intermediate	30 $^{\circ}$ C $\pm$ 2 $^{\circ}$ C / 65% RH $\pm$ 5% RH	0, 6, 9, 12
Accelerated	40 $^{\circ}$ C $\pm$ 2 $^{\circ}$ C / 75% RH $\pm$ 5% RH	0, 3, 6

RH = Relative Humidity

Photostability testing should be conducted on at least one primary batch of the drug product to evaluate the effect of light exposure.<sup>[9][11]</sup> The testing should be performed according to ICH Q1B guidelines.

## Test Parameters

The following tests should be performed at each time point:

Test	Acceptance Criteria
Appearance	No significant change in color, shape, or odor.
Assay	90.0% - 110.0% of the label claim.
Impurities/Degradation Products	Individual unknown impurity: $\leq 0.2\%$ Total impurities: $\leq 1.0\%$
Dissolution	Q = 80% in 45 minutes.
Hardness	Within specified range (e.g., 5-8 kp).
Friability	Not more than 1.0%.
Water Content	Not more than 2.0%.

## Data Presentation

Quantitative data from the stability studies should be summarized in a clear and organized manner.

Table 1: Long-Term Stability Data (25°C/60% RH)

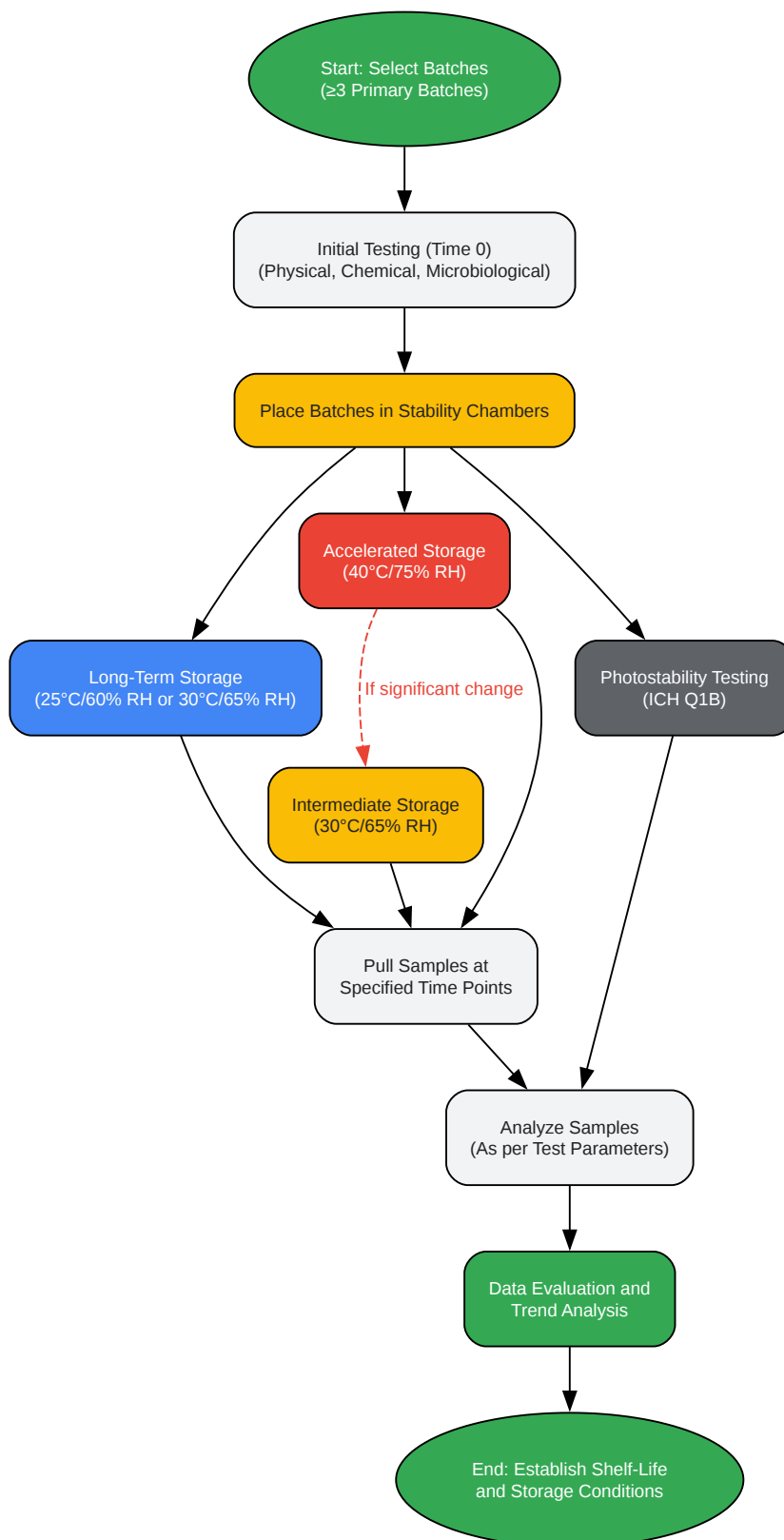
Test Parameter	Acceptance Criteria	Initial	3 Months	6 Months	9 Months	12 Months	18 Months	24 Months
Appearance	No Change	Conforms	Conforms	Conforms	Conforms	Conforms	Conforms	Conforms
Assay (%)	90.0 - 110.0	100.2	99.8	99.5	99.1	98.7	98.2	97.6
Total Impurities (%)	≤ 1.0	0.15	0.20	0.25	0.30	0.35	0.40	0.45
Dissolution (%)	Q=80% in 45 min	95	94	93	92	91	90	88
Water Content (%)	≤ 2.0	1.2	1.3	1.3	1.4	1.4	1.5	1.5

Table 2: Accelerated Stability Data (40°C/75% RH)

Test Parameter	Acceptance Criteria	Initial	3 Months	6 Months
Appearance	No Change	Conforms	Conforms	Conforms
Assay (%)	90.0 - 110.0	100.2	98.5	97.1
Total Impurities (%)	≤ 1.0	0.15	0.45	0.75
Dissolution (%)	Q=80% in 45 min	95	90	86
Water Content (%)	≤ 2.0	1.2	1.6	1.8

## Experimental Workflow

The following diagram illustrates the workflow for the **Artilde** stability testing protocol.



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**Caption: Artilide** stability testing workflow.

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